1,3-Dipropyl-8-p-sulfophenylxanthine mechanism of action
1,3-Dipropyl-8-p-sulfophenylxanthine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,3-Dipropyl-8-p-sulfophenylxanthine, commonly known as DPSPX, is a synthetic xanthine derivative widely utilized as a pharmacological tool in preclinical research. While primarily classified as a non-selective adenosine receptor antagonist, its mechanism of action is multifaceted. This guide provides a comprehensive technical overview of DPSPX's molecular interactions, focusing on its dual role as both a purinergic receptor antagonist and an enzyme inhibitor. We will elucidate the downstream signaling consequences of these interactions, present the integrated physiological effects, and provide detailed, field-proven protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of DPSPX to inform experimental design and data interpretation.
Introduction
DPSPX (Molecular Formula: C₁₇H₂₀N₄O₅S) is a water-soluble derivative of xanthine, a purine base.[1] Its structure, featuring propyl groups at the N1 and N3 positions and a p-sulfophenyl group at the C8 position, confers distinct pharmacological properties. Historically, xanthines like caffeine and theophylline have been recognized as non-selective adenosine receptor antagonists.[2] The development of derivatives such as DPSPX was aimed at creating tools with specific characteristics, such as increased water solubility, to facilitate in vivo studies.[1] However, a critical aspect of its pharmacology, often overlooked, is that its xanthine core also allows it to interact with enzymes involved in purine metabolism.[3] Understanding this dual activity is paramount for accurately interpreting experimental outcomes, as both adenosine receptor blockade and enzymatic inhibition contribute significantly to its overall physiological effect profile, which includes profound impacts on the cardiovascular system.[1][4]
Part 1: Primary Mechanism – Adenosine Receptor Antagonism
The principal and most widely recognized mechanism of action for DPSPX is its competitive antagonism of P1 purinergic (adenosine) receptors.[3] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a vast array of physiological processes. There are four subtypes: A1, A2A, A2B, and A3.
Binding Profile and Selectivity
DPSPX acts as a non-selective antagonist , meaning it binds to multiple adenosine receptor subtypes without high preference for any single one. This lack of selectivity is a critical consideration in experimental design. The binding affinities (Ki) of DPSPX, which quantify its potency at each receptor, have been determined through radioligand binding assays.
| Receptor Subtype | Species | Binding Affinity (Ki) (nM) |
| A1 | Rat | 210 |
| A2A | Rat | 1,400 |
| A2B | Rabbit | 790 |
| A3 | Rat | >100,000 |
| Data synthesized from Müller & Jacobson, 2011.[2] |
As the data indicates, DPSPX displays the highest affinity for the A1 receptor, with progressively lower affinity for the A2B, A2A, and A3 subtypes. Its negligible affinity for the A3 receptor suggests it is unlikely to produce A3-mediated effects at typical experimental concentrations.
Downstream Signaling Pathways
By blocking the binding of the endogenous ligand adenosine, DPSPX prevents the activation of downstream signaling cascades. The consequences differ depending on the receptor subtype and its associated G protein.
-
A1 Receptor (Gi/o-coupled): The A1 receptor is coupled to inhibitory G proteins (Gi/o). Agonist binding normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing the A1 receptor, DPSPX prevents this inhibitory signal, thus maintaining or increasing basal cAMP levels in the presence of an agonist.
-
A2A Receptor (Gs-coupled): The A2A receptor is coupled to stimulatory G proteins (Gs). Agonist binding stimulates adenylyl cyclase, causing a robust increase in intracellular cAMP.[6] DPSPX competitively blocks this action, preventing the agonist-induced rise in cAMP.
The diagram below illustrates the antagonistic action of DPSPX on the canonical A1 and A2A signaling pathways.
Part 2: Secondary Mechanism – Xanthine Oxidase Inhibition
A crucial, yet secondary, mechanism of DPSPX is its ability to inhibit xanthine oxidase (XO), an enzyme central to purine catabolism.[1][3] This action is a direct consequence of its xanthine chemical scaffold.
The Role of Xanthine Oxidase
Xanthine oxidase is a homodimer that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] This process is a significant source of both reactive oxygen species (ROS), such as superoxide radicals, and the antioxidant uric acid.[3] Therefore, modulation of XO activity can profoundly impact the cellular redox balance.
DPSPX as a Xanthine Oxidase Inhibitor
In vitro and in vivo studies have confirmed that DPSPX is a potent inhibitor of xanthine oxidase.[1] Spectrophotometric assays measuring uric acid generation show a concentration-dependent inhibition of XO activity by DPSPX, with a reported IC50 of 51.77 µM .[1] In vivo, administration of DPSPX to rats leads to a significant decrease in both serum and urinary uric acid levels, corroborating its XO-inhibiting action.[1][3]
The diagram below outlines the purine degradation pathway and the inhibitory point of DPSPX.
Consequences of XO Inhibition
The inhibition of XO by DPSPX has complex effects on redox state. While it reduces the generation of superoxide radicals by this specific enzyme, it also markedly decreases the production of uric acid, a major circulating antioxidant.[1] In physiological systems where other sources of ROS are active (e.g., NAD(P)H oxidase), the net effect of reduced antioxidant capacity can be a shift towards a pro-oxidant state.[1] This oxidative stress is believed to contribute to the endothelial dysfunction and vascular damage observed in animals chronically treated with DPSPX.[3]
Part 3: Integrated Physiological Effects
The dual mechanism of action of DPSPX converges to produce significant physiological outcomes, most notably the induction of hypertension.[4]
-
Adenosine Receptor Blockade & Hypertension: Adenosine plays a crucial role in regulating vascular tone and kidney function. Blockade of A1 receptors in the kidney can disinhibit renin release, leading to activation of the renin-angiotensin system (RAS).[1] Increased angiotensin II levels contribute to vasoconstriction and elevated blood pressure.
-
XO Inhibition & Cardiovascular Injury: The oxidative stress resulting from decreased uric acid production can lead to endothelial dysfunction.[1] An imbalance in the redox state can inactivate nitric oxide (a key vasodilator) and activate growth-related signaling pathways, contributing to the vascular hypertrophy and remodeling seen with chronic DPSPX administration.[1][7]
Therefore, the hypertensive state induced by DPSPX is not solely a result of adenosine receptor antagonism but is compounded by the vascular effects of XO inhibition.[1] This underscores the necessity of considering both mechanisms when using DPSPX to study cardiovascular physiology.
Part 4: Experimental Protocols for Mechanistic Characterization
To validate the mechanistic claims described, rigorous and well-controlled experiments are essential. The following protocols provide step-by-step methodologies for characterizing the interactions of DPSPX with its molecular targets.
Protocol 1: Competitive Radioligand Binding Assay (A1 Receptor)
This protocol determines the binding affinity (Ki) of DPSPX for the adenosine A1 receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the adenosine A1 receptor (A1AR) in a lysis buffer and isolate the membrane fraction via centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of a selective A1AR radioligand (e.g., 1 nM [³H]DPCPX), and the cell membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membranes, and a high concentration of a non-labeled A1AR antagonist (e.g., 10 µM Theophylline) to saturate all specific binding sites.[3]
-
Test Compound Wells: Add assay buffer, radioligand, membranes, and varying concentrations of DPSPX.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage inhibition of specific binding against the log concentration of DPSPX.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DPSPX that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay (A2A Receptor, HTRF)
This protocol confirms the antagonist activity of DPSPX by measuring its ability to block an agonist-induced increase in intracellular cAMP in cells expressing the A2A receptor.
Methodology:
-
Cell Preparation: Seed cells stably expressing the human adenosine A2A receptor into a 384-well white plate and incubate overnight.[6]
-
Compound Addition: Prepare serial dilutions of DPSPX in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the DPSPX solutions to the appropriate wells.[6]
-
Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (e.g., NECA at its EC₈₀ concentration) to all wells except the basal control. Incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, which typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody, in a lysis buffer.[6]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal ratio against the log concentration of DPSPX.
-
Fit the data to determine the IC50 value, representing the concentration of DPSPX that reverses 50% of the agonist-induced effect.
-
Protocol 3: Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol measures the inhibitory potency (IC50) of DPSPX on xanthine oxidase by monitoring the rate of uric acid formation.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 7.5). Prepare a stock solution of the substrate, xanthine. Prepare serial dilutions of DPSPX.
-
Assay Setup (in a UV-transparent 96-well plate or cuvettes):
-
To each well, add the phosphate buffer and the desired concentration of DPSPX (or vehicle for control).
-
Add a fixed amount of purified xanthine oxidase enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding the xanthine substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10-15 minutes). The formation of uric acid results in an increase in absorbance at this wavelength.[1][3]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of DPSPX by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of XO activity relative to the vehicle control.
-
Plot the percent activity against the log concentration of DPSPX and fit the curve to determine the IC50 value.
-
Conclusion
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(3), 2214–2239. [Link]
-
Sousa, T., et al. (2005). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. Free Radical Research. [Link]
-
Matias, A., et al. (1991). Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. European Journal of Pharmacology, 193(1), 101-104. [Link]
-
ResearchGate. (n.d.). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors | Request PDF. [Link]
-
Taylor & Francis Online. (2008). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. [Link]
-
PubMed. (2005). Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors. [Link]
-
PubMed. (1994). Long-term administration of 1,3-dipropyl-8-sulphophenylxanthine (DPSPX) alters alpha 2-adrenoceptor-mediated effects at the pre- but not at the postjunctional level. [Link]
-
National Center for Biotechnology Information. (n.d.). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. [Link]
-
ElectronicsAndBooks. (n.d.). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. [Link]
-
National Center for Biotechnology Information. (2018). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. [Link]
-
ACS Publications. (2010). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. [Link]
-
PubMed. (1987). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]
-
PubMed. (1991). Comparison of the behavioural effects of an adenosine A1/A2-receptor antagonist, CGS 15943A, and an A1-selective antagonist, DPCPX. [Link]
-
MDPI. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. [Link]
-
National Center for Biotechnology Information. (2021). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. [Link]
Sources
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
